molecular formula C19H20IN5O2S B3413361 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide CAS No. 946220-64-0

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide

Cat. No.: B3413361
CAS No.: 946220-64-0
M. Wt: 509.4 g/mol
InChI Key: LHLMTVFQDCIWIP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine is linked via an amino bridge to a phenyl ring, which is further connected to a 4-iodobenzene-sulfonamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and pyrimidine motifs are prevalent .

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-15-6-8-16(9-7-15)24-28(26,27)17-10-4-14(20)5-11-17/h4-12,24H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMTVFQDCIWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the dimethylamino group. The phenyl ring is then functionalized with an amino group, which is subsequently reacted with 4-iodobenzene-1-sulfonyl chloride to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The pathways involved may include inhibition of DNA synthesis or interference with signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8): Key Difference: Diethylamino group replaces dimethylamino. The methoxy substituent (electron-donating) on the sulfonamide contrasts with iodine’s electron-withdrawing nature, altering electronic interactions with target proteins .

Substituent Variations on the Sulfonamide Benzene Ring

  • N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide (G869-0374): Key Difference: Fluorine replaces iodine; benzamide replaces sulfonamide. This could decrease target engagement compared to the sulfonamide derivative .
  • N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1): Key Difference: Methoxy and methyl groups replace iodine. Methyl groups add steric hindrance, possibly affecting binding pocket accessibility.

Structural Conformation and Hydrogen Bonding

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Key Difference: Fluorophenyl and methoxyphenyl substituents instead of iodobenzene-sulfonamide. Impact: Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, influencing conformation. The dihedral angles between pyrimidine and aryl groups (12.0–86.1°) suggest variable planarity, which may affect binding to flat enzymatic active sites. The absence of a sulfonamide group eliminates a key hydrogen-bonding motif .

Functional Group Replacements

  • Gozanertinib (Epidermal Growth Factor Receptor Inhibitor): Key Difference: Furo[2,3-d]pyrimidine core with hydroxy-phenethylamino and phenyl groups. Impact: The furopyrimidine scaffold and hydroxy-phenethylamino group enhance kinase binding through additional hydrogen bonds and hydrophobic interactions. This contrasts with the target compound’s reliance on sulfonamide and iodine for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide

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